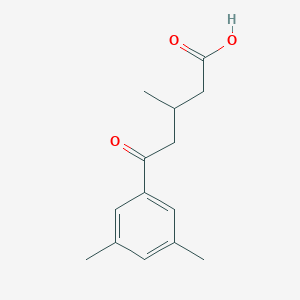

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves a series of transformations starting from 5-arylisoxazole-3-carboxylic acids, which are converted into hydroxamic acids and then rearranged to form 1,2,5-oxadiazoles . Another synthesis route involves the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime with acetic anhydride to yield nitriles, which are further converted into amide oximes and then into 1,2,4-oxadiazoles . Additionally, 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile is transformed through Curtius rearrangement to produce isoxazole-containing sulfonamides and urea derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques. For instance, the structure of a 1,2,5-oxadiazole derivative is confirmed by single crystal X-ray analysis . These structural analyses are crucial for understanding the properties and reactivity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. They include heterocyclization reactions to form oxadiazoles , Curtius rearrangement to produce amines , and the formation of various functional groups such as sulfonamides and urea derivatives . These reactions are carefully chosen to introduce specific functional groups and to construct complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using advanced spectroscopic techniques such as IR, 1H NMR, 13C NMR, ESI-MS, and elemental analyses . The photophysical properties are evaluated by studying absorption and emission wavelengths in different solvents, revealing intense absorption and emission maxima . The nonlinear optical properties are also investigated, showing excellent optical limiting behavior, which is influenced by the presence of electron donor substituents . Additionally, some of the synthesized compounds exhibit significant antibacterial and lipoxygenase inhibitory activities, indicating potential pharmacological applications .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-4-10(2)6-12(5-9)13(15)7-11(3)8-14(16)17/h4-6,11H,7-8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFOVWJWRSOIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374415 |

Source

|

| Record name | 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

CAS RN |

845781-37-5 |

Source

|

| Record name | 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)